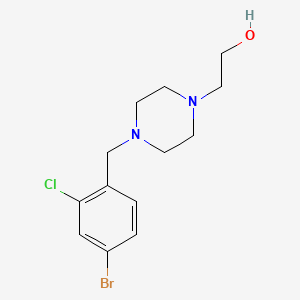

2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol

Description

Propriétés

IUPAC Name |

2-[4-[(4-bromo-2-chlorophenyl)methyl]piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrClN2O/c14-12-2-1-11(13(15)9-12)10-17-5-3-16(4-6-17)7-8-18/h1-2,9,18H,3-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULMGZKMLTXYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=C(C=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Mode of Action

It is known that the compound is synthesized through a condensation reaction . The intermediates are obtained by a condensation reaction between the 2-bromo-1- (4-bromophenyl)ethanone and the substituted phenylpiperazine . In the second step, the reduction of intermediates with sodium borohydride in ethanol leads to the formation of the title compound .

Activité Biologique

2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine moiety, which is known for its versatility in drug design, particularly in developing agents with antimicrobial and anticancer properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

This compound includes a bromo and a chloro substituent on the benzyl ring, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing halogen substituents, such as bromine and chlorine, often exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound possesses significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be in the range of 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have indicated that derivatives with similar piperazine structures have shown efficacy against various cancer cell lines. The mechanism of action may involve the modulation of specific molecular targets within cancer cells, leading to apoptosis or growth inhibition .

The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules, including enzymes and receptors. Molecular docking studies have suggested that this compound can bind effectively to target proteins involved in bacterial cell wall synthesis and cancer cell proliferation pathways .

Case Studies

Several studies have explored the biological efficacy of similar compounds. For example, a study on piperazine derivatives demonstrated that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity due to improved binding affinity to bacterial targets . Another investigation highlighted the anticancer properties of piperazine-based compounds against specific cancer types, showcasing their potential as therapeutic agents .

Analyse Des Réactions Chimiques

Substitution Reactions

The bromine and chlorine atoms on the benzyl group undergo nucleophilic aromatic substitution (NAS) under specific conditions.

Bromine Substitution

-

Reagents/Conditions : Amines (e.g., aniline) or thiols in the presence of a base (K₂CO₃) and polar aprotic solvents (DMF) at 80–100°C.

-

Product : Derivatives with substituents like –NH₂ or –SH at the para-bromo position.

-

Example :

Chlorine Substitution

-

Reagents/Condients : Requires harsher conditions (e.g., Pd-catalyzed coupling) due to lower reactivity compared to bromine .

Oxidation of the Ethanol Group

-

Reagents : KMnO₄ or CrO₃ in acidic media.

-

Product : Corresponding ketone or carboxylic acid derivatives .

Reduction of the Piperazine Ring

-

Reagents : H₂/Pd-C or LiAlH₄.

-

Product : Saturated piperidine derivatives, altering the compound’s basicity .

Etherification

-

Reagents : Alkyl halides (e.g., CH₃I) in the presence of NaH.

Sulfonation

-

Reagents : Sulfur trioxide (SO₃) in pyridine.

-

Product : Sulfonate esters, enhancing water solubility.

Key Reaction Data

Mechanistic Insights

-

Steric Effects : The 2-chloro substituent hinders electrophilic attack at the ortho position, directing substitution to the para-bromo site.

-

Piperazine Basicity : The ring’s nitrogen atoms participate in acid-base reactions, enabling protonation under acidic conditions (e.g., HCl/EtOH), which modifies solubility .

Research Findings

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues of Piperazine-Ethanol Derivatives

The following table summarizes key structural and physicochemical differences between 2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol and related compounds:

Key Comparative Insights

Substituent Effects on Physicochemical Properties :

- Halogenation : The bromine atom in the target compound increases molecular weight (349.66 g/mol) compared to chlorine-only analogs (e.g., 344.88 g/mol in ). Bromine’s larger atomic radius may enhance van der Waals interactions in receptor binding but reduce aqueous solubility due to higher lipophilicity .

- Ethanol vs.

Pharmacological Implications :

- Hydroxyzine Analogy: Hydroxyzine’s ethoxy-ethanol linker and 4-chlorophenyl-phenylmethyl group contribute to its antihistamine and anxiolytic effects. The target compound’s bromo-chlorobenzyl group may confer distinct receptor affinity, though empirical data are needed .

- Cytotoxic Potential: Piperazinone derivatives with chlorophenyl groups () exhibit cytotoxic activity, suggesting that the target compound’s halogenated aromatic system could be explored for similar applications .

Méthodes De Préparation

Synthesis of 4-(4-Bromo-2-chlorobenzyl)piperazine Intermediate

A typical approach involves nucleophilic substitution of piperazine with a suitably activated benzyl halide or sulfonate ester bearing the 4-bromo-2-chloro substitution pattern.

- Starting materials: Piperazine and 4-bromo-2-chlorobenzyl chloride or bromide.

- Reaction conditions: The reaction is usually carried out in a polar aprotic solvent such as acetonitrile or DMF, with a base (e.g., potassium carbonate) to scavenge the released acid.

- Temperature: Ambient to reflux temperatures depending on reactivity.

- Outcome: Formation of 4-(4-bromo-2-chlorobenzyl)piperazine via nucleophilic substitution on the benzyl halide.

Introduction of the Ethanol Side Chain

The ethanol moiety is introduced by alkylation of the secondary nitrogen on the piperazine ring with a 2-haloethanol derivative (e.g., 2-chloroethanol or 2-bromoethanol).

- Reagents: 2-haloethanol (commonly 2-chloroethanol), base (e.g., potassium carbonate).

- Solvent: Polar aprotic solvents such as acetonitrile or DMF.

- Conditions: Reflux or elevated temperatures to promote alkylation.

- Mechanism: Nucleophilic substitution where the piperazine nitrogen attacks the electrophilic carbon of the 2-haloethanol, displacing the halide and forming the ethanol side chain.

This step yields the target compound this compound.

Alternative Synthetic Routes and Hydrolysis Steps

According to patent WO2009057133A2, related compounds involving piperazine derivatives substituted with aromatic benzyl groups undergo hydrolysis steps to convert amides or related intermediates to the target ethanol derivatives.

- Hydrolysis: Acid or alkaline hydrolysis can be employed, with acid hydrolysis preferred.

- Acids used: Aqueous hydrochloric acid, hydrobromic acid, or sulfuric acid (preferably sulfuric or hydrobromic acid).

- Temperature range: From -20°C to 130°C, optimally 80-85°C.

- Byproducts: Amino compounds such as benzyl amine can be recovered and recycled to improve overall yield and productivity.

- Salts: The final compound can be converted into pharmaceutically acceptable salts (e.g., hydrochloride, hydrobromide) by treatment with acid gases or acid solutions.

This hydrolysis approach is useful when the ethanol side chain is introduced via protected intermediates or amide precursors.

Data Table Summarizing Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Benzylation of piperazine | 4-bromo-2-chlorobenzyl chloride, K2CO3 | 25-80 | Acetonitrile/DMF | Nucleophilic substitution on benzyl halide |

| Alkylation with 2-haloethanol | 2-chloroethanol, K2CO3 | Reflux (~80) | Acetonitrile/DMF | Formation of ethanol side chain |

| Acid hydrolysis (if applicable) | H2SO4 or HBr (aqueous) | 80-85 | Water | Converts amide intermediates to ethanol derivative |

| Salt formation | HCl gas or acid solution | Ambient | Organic solvent | Forms hydrochloride or hydrobromide salts |

Research Findings and Optimization Notes

- Hydrolysis Efficiency: Acid hydrolysis is preferred over alkaline hydrolysis for better yields and cleaner reaction profiles.

- Temperature Control: Maintaining hydrolysis temperature between 80-85°C optimizes reaction rate and minimizes byproduct formation.

- Recycling Byproducts: Amino byproducts such as benzyl amine can be recovered and reused, improving overall process economy.

- Salt Formation: Conversion to hydrochloride or hydrobromide salts enhances compound stability and facilitates purification.

- Purification: Conventional methods such as crystallization or chromatography are used to isolate the pure compound or its salts.

The preparation of this compound involves strategic alkylation steps starting from piperazine and appropriately substituted benzyl halides, followed by introduction of the ethanol side chain via alkylation with 2-haloethanol derivatives. Acid hydrolysis and salt formation are important steps for yield optimization and compound stability. The process benefits from careful control of reaction conditions and recovery of byproducts to enhance productivity.

This synthesis approach is well-documented in patent literature and supported by chemical principles of nucleophilic substitution and hydrolysis, providing a reliable and scalable route for the preparation of this compound.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(4-Bromo-2-chlorobenzyl)piperazin-1-yl)ethanol?

- Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, the piperazine core can be functionalized via reaction with 4-bromo-2-chlorobenzyl halides in a polar aprotic solvent (e.g., dichloromethane) under reflux. Ethanolamine derivatives are then introduced through alkylation or acylation steps. Key reagents include potassium carbonate (base) and sodium iodide (catalyst) to enhance reactivity. Purification often involves column chromatography or recrystallization .

- Critical Considerations :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the piperazine backbone and substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro-benzyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 388.0 for CHBrClNO).

- X-ray Diffraction : Resolves crystal packing and stereochemistry for structural validation .

- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as H319: serious eye irritation) .

- Ventilation : Use fume hoods during synthesis due to potential inhalation hazards.

- First Aid : Immediate flushing with water for eye exposure; activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Optimization : Replace DCM with THF or acetonitrile to enhance solubility of intermediates.

- Catalytic Systems : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.

- Temperature Control : Lower reaction temperatures (0–5°C) during benzyl halide addition to minimize side products .

- Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DCM, 40°C | 62 | 85 |

| THF, 25°C + TBA-Br | 78 | 92 |

Q. What strategies resolve contradictions in reported biological activities of structurally analogous piperazine derivatives?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., Br vs. Cl at position 2) and assess receptor binding affinity using radioligand assays.

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin or dopamine receptors.

- Meta-Analysis : Cross-reference bioactivity data from PubChem and ChEMBL to identify outliers or assay-specific biases .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce ester groups at the ethanol moiety to improve membrane permeability, with enzymatic cleavage in vivo.

- Halogen Substitution : Replace bromine with fluorine to reduce metabolic degradation while maintaining electronic effects .

- Piperazine Ring Modifications : Incorporate methyl groups to hinder CYP450-mediated oxidation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method with consistent pH (7.4 PBS) and temperature (25°C).

- Co-Solvent Systems : Test solubility in DMSO-water mixtures (e.g., 10% DMSO) to mimic physiological conditions.

- Validation : Compare results with computational predictions (e.g., ALOGPS) to identify measurement errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.